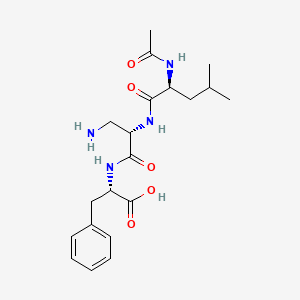![molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3](/img/structure/B12517411.png)
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by its unique structure, which includes two dichloro(2-methylbut-2-en-1-yl) groups connected by a methylene bridge. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
Wissenschaftliche Forschungsanwendungen
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Tetrachlorosilane
Uniqueness
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is unique due to its methylene bridge, which provides additional flexibility and reactivity compared to other dichlorosilanes. This structural feature allows for more diverse chemical modifications and applications.
Eigenschaften
CAS-Nummer |
653603-37-3 |
|---|---|
Molekularformel |
C11H20Cl4Si2 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
InChI-Schlüssel |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


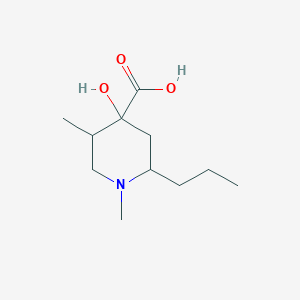
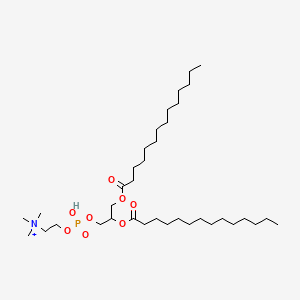
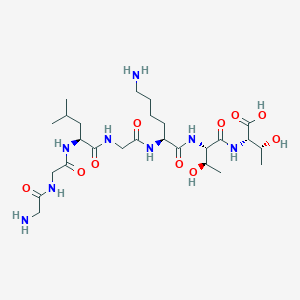

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
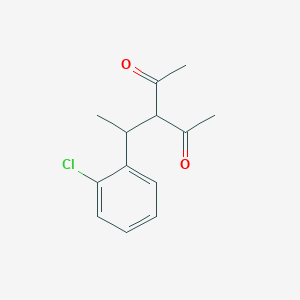

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
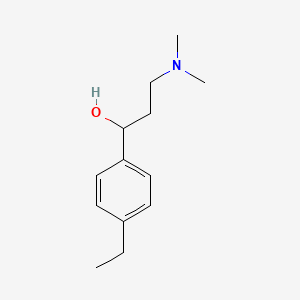
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
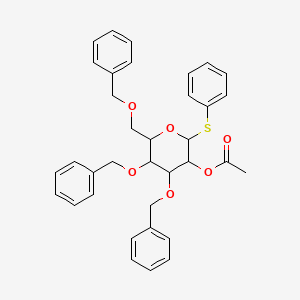
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
